2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline
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Overview
Description
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, potentially leading to inhibition or activation of specific pathways. The dichloro groups may enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethoxy)aniline
- 2,6-Dichloro-4-(methylthio)aniline
- 2,6-Dichloro-4-(piperidin-1-ylmethyl)aniline
Uniqueness
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-5-8(6-10(13)11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7,14H2 |
InChI Key |
PNTAKCZZUIFKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
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